Cas no 2227706-85-4 ((2R)-1-amino-4-methanesulfonylbutan-2-ol)

(2R)-1-amino-4-methanesulfonylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-amino-4-methanesulfonylbutan-2-ol
- 2227706-85-4
- EN300-1988053
-
- Inchi: 1S/C5H13NO3S/c1-10(8,9)3-2-5(7)4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1
- InChI Key: RKZZILHVBBETEC-RXMQYKEDSA-N
- SMILES: S(C)(CC[C@H](CN)O)(=O)=O
Computed Properties
- Exact Mass: 167.06161445g/mol
- Monoisotopic Mass: 167.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 88.8Ų
(2R)-1-amino-4-methanesulfonylbutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988053-2.5g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1988053-0.25g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1988053-10g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 10g |
$6635.0 | 2023-09-16 | ||
Enamine | EN300-1988053-0.1g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1988053-0.5g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1988053-1.0g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1988053-10.0g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1988053-5.0g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1988053-5g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 5g |
$4475.0 | 2023-09-16 | ||
Enamine | EN300-1988053-1g |
(2R)-1-amino-4-methanesulfonylbutan-2-ol |
2227706-85-4 | 1g |
$1543.0 | 2023-09-16 |
(2R)-1-amino-4-methanesulfonylbutan-2-ol Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on (2R)-1-amino-4-methanesulfonylbutan-2-ol
Introduction to (2R)-1-amino-4-methanesulfonylbutan-2-ol (CAS No. 2227706-85-4)
(2R)-1-amino-4-methanesulfonylbutan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227706-85-4, is a chiral amino alcohol derivative featuring a methanesulfonyl group at the fourth carbon position. Its molecular structure not only makes it a valuable intermediate in synthetic chemistry but also opens up numerous possibilities in drug development and therapeutic applications.
The significance of this compound lies in its stereochemistry, which is crucial for many biological activities. The (2R) configuration at the second carbon atom imparts specific interactions with biological targets, making it a promising candidate for designing enantiomerically pure drugs. This aspect has been extensively explored in recent years, particularly in the development of chiral catalysts and asymmetric synthesis methodologies.
In the realm of pharmaceutical research, (2R)-1-amino-4-methanesulfonylbutan-2-ol has been investigated for its potential role as a building block in the synthesis of more complex molecules. Its methanesulfonyl group provides a versatile handle for further functionalization, allowing chemists to tailor the compound for various pharmacological applications. For instance, derivatives of this compound have been studied for their potential as protease inhibitors, which are critical in treating inflammatory and infectious diseases.
Recent advancements in computational chemistry have also highlighted the importance of (2R)-1-amino-4-methanesulfonylbutan-2-ol in drug design. Molecular modeling studies have demonstrated that the compound can interact with specific pockets on enzyme surfaces, suggesting its utility in developing targeted therapies. These studies often involve the use of high-throughput screening techniques to identify optimal analogs with enhanced binding affinities and selectivity.
The synthesis of (2R)-1-amino-4-methanesulfonylbutan-2-ol presents both challenges and opportunities for synthetic chemists. The stereocontrol required to achieve the desired configuration is a testament to the compound's complexity and elegance. Modern synthetic strategies, including transition metal-catalyzed reactions and biocatalytic approaches, have been employed to streamline its production while maintaining high enantiomeric purity.
Moreover, the environmental impact of synthesizing such compounds has been a growing concern in recent years. Researchers are increasingly focusing on green chemistry principles to develop more sustainable methods for producing (2R)-1-amino-4-methanesulfonylbutan-2-ol. This includes optimizing reaction conditions to minimize waste and energy consumption, as well as exploring alternative starting materials that are more readily biodegradable.
In clinical settings, the potential therapeutic applications of (2R)-1-amino-4-methanesulfonylbutan-2-ol are still being explored. Preliminary studies suggest that it may have applications in treating neurological disorders by modulating neurotransmitter activity. Additionally, its structural features make it a candidate for developing new antibiotics or antiviral agents, particularly against drug-resistant pathogens.
The role of this compound in medicinal chemistry is further underscored by its presence in several patent filings and research publications. Companies and academic institutions are actively investigating its potential as a lead compound or intermediate for novel therapeutics. This interest underscores the growing recognition of (2R)-1-amino-4-methanesulfonylbutan-2-ol as a key player in modern drug discovery.
As our understanding of biological systems continues to evolve, so too does our appreciation for the importance of stereochemistry in drug design. Compounds like (2R)-1-amino-4-methanesulfonylbutan-2-ol exemplify how subtle changes in molecular structure can lead to significant differences in biological activity. This underscores the need for continued research into chiral molecules and their applications.
In conclusion, (2R)-1-amino-4-methanesulfonylbutan-2-ol represents a fascinating intersection of organic chemistry, pharmaceutical science, and biotechnology. Its unique properties make it a valuable tool for researchers seeking to develop new drugs and therapies. As scientific methodologies advance, we can expect even more innovative applications of this compound to emerge, further solidifying its importance in the field.
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